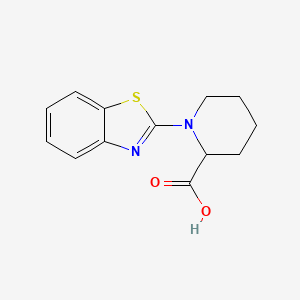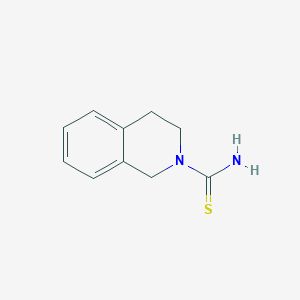
5-(Benzyloxy)indoline
Vue d'ensemble
Description
5-(Benzyloxy)indoline (5-BI) is an organic compound with the molecular formula C13H13NO. It is a white crystalline solid with a melting point of 162-163 °C. 5-BI has been studied extensively for its potential applications in various scientific fields due to its unique properties. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BI.
Applications De Recherche Scientifique
Produits pharmaceutiques
Les structures indolines, y compris la “5-(Benzyloxy)indoline”, sont couramment présentes dans les composés naturels et synthétiques ayant une valeur médicinale . Elles ont été utilisées dans le développement de médicaments pour diverses maladies, telles que les tumeurs, les bactéries, les inflammations et les maladies cardiovasculaires . Le cycle benzénique de l’indoline peut interagir avec les résidus d’acides aminés des protéines de manière hydrophobe, ce qui en fait un élément précieux dans la conception de médicaments .
Médicaments anticancéreux
Les composés indolines ont été utilisés dans le développement et la synthèse de médicaments anticancéreux . La structure et les propriétés uniques de l’indoline en font un échafaudage prometteur pour la construction de nouvelles molécules médicamenteuses, en particulier dans le domaine de la chimiothérapie anticancéreuse .
Médicaments antibactériens
Les alcaloïdes apparentés à l’indoline ont été entièrement développés comme antibiotiques . La structure de l’indoline peut améliorer les propriétés physicochimiques des composés, augmentant leur solubilité dans l’eau et diminuant leur solubilité dans les lipides, ce qui est bénéfique pour leur application en tant qu’antibiotiques .
Traitement des maladies cardiovasculaires
Les composés indolines ont été utilisés pour traiter les maladies cardiovasculaires . La partie indoline peut interagir avec les résidus d’acides aminés des protéines, ce qui peut être bénéfique dans la conception de médicaments pour les maladies cardiovasculaires .
Médicaments anti-inflammatoires et analgésiques
Les composés indolines ont été utilisés comme médicaments anti-inflammatoires et analgésiques . La structure de l’indoline peut améliorer l’activité pharmacologique de ces médicaments, les rendant plus efficaces pour soulager l’inflammation et la douleur .
Synthèse de divers composés hétérocycliques
Les indoles, y compris la “this compound”, sont fréquemment utilisés dans la synthèse de divers composés organiques . Ils sont très importants parmi les structures hétérocycliques en raison de leurs activités biologiques et pharmaceutiques .
Synthèse catalytique
“this compound” a été utilisée comme réactif dans des méthodes de synthèse catalytique . Elle peut participer à une alkénylation directe régiosélective et stéréosélective en position C-3 catalysée par la morpholine avec des aldéhydes α,β-insaturés .
Debenzylation sélective des groupes protecteurs
“this compound” a été utilisée comme réactif dans la débenzylation sélective des groupes protecteurs . Ce processus est réalisé en utilisant du SiliaCat-palladium dans des conditions réactionnelles douces .
Safety and Hazards
Orientations Futures
Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The synthesis and pharmacological activity of indoline derivatives are being studied to support the addition of the indoline component to the toolbox of medicinal chemists .
Mécanisme D'action
Target of Action
5-(Benzyloxy)indoline, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet . These biochemical pathways can have a significant impact on the body’s immune and metabolic status .
Pharmacokinetics
The pharmacokinetics of indole derivatives can greatly influence their bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the metabolism of indole derivatives . Changes in the gut microbiota, such as those caused by diet or disease, can therefore affect the production and action of these compounds .
Analyse Biochimique
Biochemical Properties
5-(Benzyloxy)indoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . Additionally, it is involved in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions . The compound also participates in metal-free Friedel-Crafts alkylation reactions and the preparation of protein kinase inhibitors . These interactions highlight the versatility of this compound in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit antiproliferative effects on cancer cells, such as HL-60 cervical carcinoma and HeLaS3 cells . These effects are mediated through the compound’s ability to interact with multiple receptors and signaling molecules, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s indole nucleus allows it to bind with high affinity to various receptors, thereby influencing their activity . Additionally, this compound can inhibit or activate specific enzymes, leading to downstream effects on cellular processes. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their stability under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, it may cause toxic or adverse effects, including potential damage to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving the cytochrome P450 enzyme system, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, enzymes involved in indole alkaloid biosynthesis, such as tryptophan decarboxylase and strictosidine synthase, are localized in the cytoplasm, while others, like S-adenosyl-L-methionine: 16-methoxy-2,3-dihydro-3-hydroxytabersonine-N-methyltransferase, are found in chloroplasts . These localization patterns can influence the compound’s biochemical interactions and overall activity.
Propriétés
IUPAC Name |
5-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-7,10,16H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHULNFPNWXCXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588624 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92818-36-5 | |
| Record name | 5-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)






![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)




